Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-2-carboxylic acid with 1,9-dioxa-4-azaspiro[5.5]undecane under specific conditions, such as the use of coupling agents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding naphthalene derivatives.
Reduction: : Reduction of the carbonyl group to form alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄, CrO₃, and H₂O₂.
Reduction: : Reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Naphthalene-2,3-dicarboxylic acid, Naphthalene-2,6-dicarboxylic acid.
Reduction: : Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol.
Substitution: : Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: can be compared to other naphthalene derivatives such as Naphthalene-2-carboxylic acid and Naphthalene-2,6-dicarboxylic acid . While these compounds share structural similarities, This compound
List of Similar Compounds
Naphthalene-2-carboxylic acid
Naphthalene-2,6-dicarboxylic acid
Naphthalene-2,3-dicarboxylic acid
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol
Properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecan-4-yl(naphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-6-5-15-3-1-2-4-16(15)13-17)20-9-12-23-19(14-20)7-10-22-11-8-19/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHASZBUZZMBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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